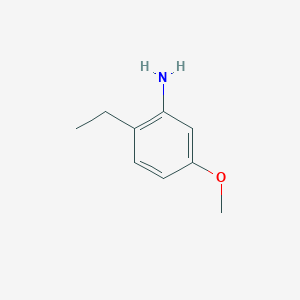
2-(2-Fluorophenyl)cyclopropanecarboxylic acid
概述
描述
Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid
The synthesis of 2-(2-fluorophenyl)cyclopropanecarboxylic acid involves a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene and diazo esters. This method is effective for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, providing an example of cyclopropanation of electron-deficient olefin and diazoacetates .
Molecular Structure Analysis
The molecular structure of related fluorocyclopropane derivatives has been extensively studied. For instance, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined using single crystal X-ray diffraction methods, revealing specific dihedral angles and bond lengths that contribute to the molecule's conformation . This detailed structural analysis is crucial for understanding the physical and chemical properties of these compounds.
Chemical Reactions Analysis
Fluorocyclopropylamines, including those with fluorine substitution at the cyclopropane ring, have been synthesized to study their effects on monoamine oxidase inhibition. The presence of a free amino group and a fluorine atom in a cis relationship to the amino group were found to increase tyramine oxidase inhibition . Additionally, the reaction of fluorocyclopropane derivatives with lithium metal surfaces has been studied, showing a variety of ring-opened products and providing insights into the mechanism of electron transfer reactions .
Physical and Chemical Properties Analysis
The physicochemical properties of fluoroalkyl-substituted cyclopropane derivatives have been investigated. A series of cis- and trans-cyclopropanecarboxylic acids and cyclopropylamines bearing various fluoroalkyl substituents were synthesized, and their dissociation constants (pKa) and logP values were measured. These studies aimed to evaluate the influence of the type and relative position of fluoroalkyl substituents on the acidity and lipophilicity of the compounds . The introduction of a fluorine atom on the cyclopropyl group in quinolones was found to reduce lipophilicity compared to nonfluorinated counterparts .
Case Studies and Applications
The synthesis and study of fluorinated phenylcyclopropylamines have provided valuable case studies for understanding the impact of fluorine substitution on biological activity. The most potent competitive inhibitor identified was trans-2-fluoro-2-phenylcyclopropylamine, which had significantly lower IC(50) values compared to nonfluorinated compounds . In another application, tertiary cyclopropanols derived from carboxylic esters were used in the synthesis of distally fluorinated ketones, demonstrating the versatility of cyclopropane derivatives in synthetic chemistry .
科学研究应用
Cyclopropanecarboxylic acid is a simple carboxylic acid compound that is a critical component in the chemical and pharmaceutical industries . Here are some key areas where it is commonly used:
- Chemical Industry : Its unique structure makes it a valuable building block in the chemical industry for the synthesis of various other compounds. Its reactive carboxylic acid group can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .
- Pharmaceuticals : It serves as a precursor in the synthesis of several pharmaceutical compounds, including certain antibiotics and antiviral agents .
Cyclopropanecarboxylic acid is a simple carboxylic acid compound that is a critical component in the chemical and pharmaceutical industries . Here are some key areas where it is commonly used:
- Chemical Industry : Its unique structure makes it a valuable building block in the chemical industry for the synthesis of various other compounds. Its reactive carboxylic acid group can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .
- Pharmaceuticals : It serves as a precursor in the synthesis of several pharmaceutical compounds, including certain antibiotics and antiviral agents .
安全和危害
The compound is classified as Acute Tox. 3 Oral, indicating it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and ensuring adequate ventilation . In case of contact with skin or eyes, or if swallowed, medical advice should be sought .
属性
IUPAC Name |
2-(2-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDXGEXZLWOGJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619027 | |
| Record name | 2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)cyclopropanecarboxylic acid | |
CAS RN |
455267-56-8 | |
| Record name | 2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

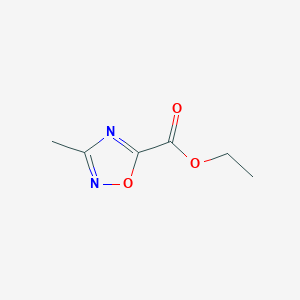
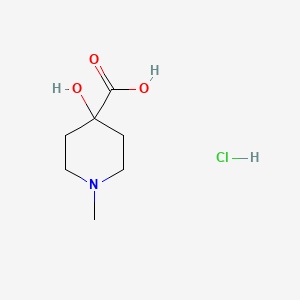
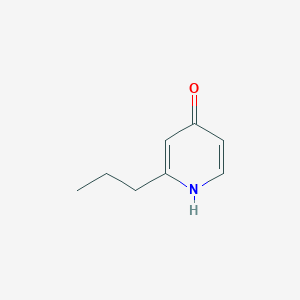
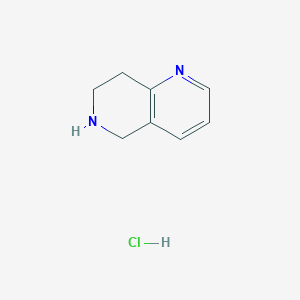

![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)
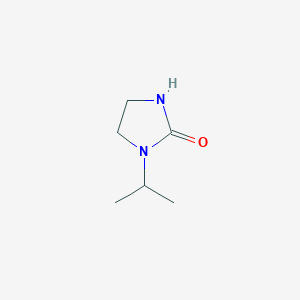

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)

